1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone 1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 6948-37-4
VCID: VC8165830
InChI: InChI=1S/C10H12O3/c1-6-4-10(13-3)9(12)5-8(6)7(2)11/h4-5,12H,1-3H3
SMILES: CC1=CC(=C(C=C1C(=O)C)O)OC
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol

1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone

CAS No.: 6948-37-4

Cat. No.: VC8165830

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone - 6948-37-4

Specification

CAS No. 6948-37-4
Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
IUPAC Name 1-(5-hydroxy-4-methoxy-2-methylphenyl)ethanone
Standard InChI InChI=1S/C10H12O3/c1-6-4-10(13-3)9(12)5-8(6)7(2)11/h4-5,12H,1-3H3
Standard InChI Key MFWHQNNQKUUWEX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C(=O)C)O)OC
Canonical SMILES CC1=CC(=C(C=C1C(=O)C)O)OC

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Structural Features

The IUPAC name 1-(5-hydroxy-4-methoxy-2-methylphenyl)ethanone reflects its substitution pattern:

  • A hydroxyl (-OH) group at position 5

  • A methoxy (-OCH3_3) group at position 4

  • A methyl (-CH3_3) group at position 2

  • An acetyl (-COCH3_3) group at position 1 .

The SMILES notation is CC1=CC(=C(C=C1C(=O)C)O)OC, and the InChI key is MFWHQNNQKUUWEX-UHFFFAOYSA-N .

Synthesis Methods

Friedel-Crafts Acylation Approach

A common route involves Friedel-Crafts acylation of 2-methyl-4-methoxyphenol with acetic anhydride under acidic conditions. This method yields the product but requires careful control of reaction stoichiometry to avoid over-acylation .

Phase-Transfer Catalyzed Alkylation

A patent (CN112142579A) describes alkylation of 2,4-dihydroxybenzophenone with methyl halides (e.g., CH3_3Cl) using a phase-transfer catalyst (e.g., tetrabutylammonium chloride) in a high-pressure reactor. Conditions include:

  • Temperature: 60–140°C

  • Pressure: 0.3–0.5 MPa

  • Yield: 89–91% .

Kojic Acid Derivative Pathway

A multi-step synthesis from kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) involves:

  • Chlorination with SOCl2_2 to form 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.

  • Hydrolysis to 5-hydroxy-2-methyl-4H-pyran-4-one.

  • Methylation with methyl triflate to yield the final pyrylium triflate derivative .

Physical and Chemical Properties

PropertyValueSource
Density1.128 g/cm³
Boiling Point344.8°C at 760 mmHg
Flash Point138.3°C
SolubilityLimited in water; soluble in THF, DCM
StabilitySensitive to light and oxidation; store under inert atmosphere

Biological and Industrial Applications

UV Absorber Synthesis

The compound serves as an intermediate in synthesizing 2-hydroxy-4-methoxybenzophenone, a UV filter used in sunscreens. A patent highlights its production via alkylation of dihydroxybenzophenones, offering environmental advantages over traditional dimethyl sulfate methods .

Organic Synthesis Building Block

Its phenolic and ketonic functionalities make it valuable for constructing heterocycles, such as pyrylium salts used in [5+2] cycloadditions .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedUse personal protective equipment (gloves, goggles)
H312: Harmful in contact with skinAvoid dust formation; ensure adequate ventilation
H332: Harmful if inhaledStore in a dark, dry place under inert gas

Safety data sheets (SDS) recommend disposal via incineration or licensed waste management services .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator